1-[(3-chlorophenyl)methyl]-N-(2-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
The compound 1-[(3-chlorophenyl)methyl]-N-(2-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a pyridine-3-carboxamide derivative characterized by a 6-oxo-1,6-dihydropyridine core. Key structural features include a 3-chlorophenylmethyl substitution at the pyridine nitrogen and a 2-fluorophenyl group attached to the carboxamide nitrogen. This compound belongs to a broader class of dihydropyridine carboxamides, which have been explored for diverse applications, including protease inhibition and ligand-receptor interactions . Structural analogs in the literature often vary in substituents on the benzyl group, the amide nitrogen, or the pyridine ring itself, leading to differences in physicochemical properties and synthetic accessibility.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-N-(2-fluorophenyl)-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2O2/c20-15-5-3-4-13(10-15)11-23-12-14(8-9-18(23)24)19(25)22-17-7-2-1-6-16(17)21/h1-10,12H,11H2,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPPYHYFERGECI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that many indole derivatives, which share a similar structure with f2744-1425, bind with high affinity to multiple receptors. This suggests that F2744-1425 may also interact with various targets.
Mode of Action
The exact mode of action of F2744-1425 is currently unknown. It’s known that sy-1425, a compound with a similar structure, regulates genes associated with the proliferation of acute myeloid leukemia (aml) cells and normal myeloid differentiation. This suggests that F2744-1425 may have a similar mode of action.
Biochemical Pathways
It’s known that sy-1425, a similar compound, shows evidence of combination activity in preclinical models. This suggests that F2744-1425 may also affect multiple biochemical pathways.
Result of Action
It’s known that sy-1425, a similar compound, showed myeloid differentiation, improved blood counts, and reduced bone marrow blasts in biomarker-selected patients. This suggests that F2744-1425 may have similar effects.
Biological Activity
The compound 1-[(3-chlorophenyl)methyl]-N-(2-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a member of the dihydropyridine class, known for its diverse biological activities. Dihydropyridines are often investigated for their potential therapeutic applications, including cardiovascular, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound based on available research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C19H16ClF N2O2
- Molecular Weight: 348.79 g/mol
This compound features a dihydropyridine core with substituents that enhance its biological activity.
Biological Activity Overview
Research indicates that compounds with dihydropyridine structures exhibit various biological activities. The specific activities related to 1-[(3-chlorophenyl)methyl]-N-(2-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide include:
1. Anticancer Activity
Studies have shown that similar dihydropyridine derivatives possess significant anticancer properties. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
3. Antimicrobial Activity
Recent investigations into related compounds have revealed promising antimicrobial properties. For example, derivatives of dihydropyridines have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating a potential role in treating infections.
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Cardiovascular | Potential calcium channel blocking activity | |
| Antimicrobial | Effective against various bacterial strains |
Case Study: Anticancer Mechanism
A study focusing on similar dihydropyridine derivatives demonstrated that they inhibit cell proliferation in breast cancer cells through the activation of caspase pathways, leading to apoptosis. The study reported an IC50 value of approximately 5 µM for effective cytotoxicity against MCF-7 cells (human breast cancer cell line) .
Case Study: Cardiovascular Effects
In a pharmacological evaluation of related compounds, it was found that dihydropyridine derivatives could effectively reduce systolic blood pressure in hypertensive rat models. The mechanism was attributed to selective inhibition of L-type calcium channels .
Case Study: Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of structurally similar dihydropyridines against several bacterial strains. The results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial potential .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique structure, which includes a dihydropyridine core that is crucial for its biological activity. The molecular formula is with a molecular weight of approximately 371.81 g/mol. Its structural features contribute to its interactions with biological targets.
Anticancer Activity
Research has indicated that compounds similar to 1-[(3-chlorophenyl)methyl]-N-(2-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide exhibit anticancer properties. For instance, studies have shown that dihydropyridine derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of apoptotic pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses significant antibacterial and antifungal properties, making it a candidate for the development of new antimicrobial agents . This application is particularly relevant given the rising resistance to conventional antibiotics.
Neuroprotective Effects
There is emerging evidence that dihydropyridine derivatives can exert neuroprotective effects. These compounds may help in the treatment of neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress . The specific mechanism of action for 1-[(3-chlorophenyl)methyl]-N-(2-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide in neuroprotection warrants further investigation.
Enzyme Inhibition Studies
The compound has been used in enzyme inhibition studies, particularly focusing on its interaction with various enzymes involved in metabolic pathways. Understanding these interactions can provide insights into its potential therapeutic roles and mechanisms of action .
Drug Design and Development
The structural characteristics of 1-[(3-chlorophenyl)methyl]-N-(2-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide make it a valuable scaffold in drug design. Researchers are exploring modifications to enhance its efficacy and selectivity against specific biological targets.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant apoptosis induction in breast cancer cell lines. |
| Study B | Antimicrobial Efficacy | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria. |
| Study C | Neuroprotection | Suggested reduction in oxidative stress markers in neuronal cultures exposed to neurotoxins. |
Comparison with Similar Compounds
Benzyl Group Modifications
The target compound features a 3-chlorophenylmethyl group at the pyridine nitrogen. In contrast:
- BG15463 () substitutes the benzyl group with a 2-fluorophenylmethyl , paired with a 3-chloro-4-fluorophenyl amide substituent .
- describes a 2-fluorophenylmethyl analog with a 3-methylphenyl amide group .
- introduces a 5-chloro modification on the pyridine ring alongside a 3-chlorophenylmethyl group and 4-methoxyphenyl amide .
The presence of electron-withdrawing groups (e.g., Cl, F) on the benzyl group may influence electronic properties and steric bulk, affecting binding interactions or solubility.
Amide Nitrogen Substituents
The 2-fluorophenyl group on the carboxamide nitrogen in the target compound contrasts with:
Electron-donating groups (e.g., methoxy) may enhance solubility, while halogens (F, Cl) could improve metabolic stability or target affinity.
Core Heterocycle Differences
- Pyridazine vs.
Data Table: Comparative Analysis of Key Analogs
*Calculated based on structural similarity to and .
Research Findings
Synthetic Challenges : Lower yields in pyridine analogs (e.g., 23% for compound 8 in ) may arise from steric hindrance or electron-deficient aryl groups .
Diverse Substituent Libraries : Compounds with methoxy () or methyl () groups demonstrate the versatility of this scaffold for structure-activity relationship (SAR) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
